Dehydro Tizanidine-13C3, 15N
Description
Properties
Molecular Formula |
C₆¹³C₃H₆ClN₄¹⁵NS |
|---|---|
Molecular Weight |
255.67 |
Synonyms |
5-Chloro-N-1H-imidazol-2-yl-2,1,3-benzothiadiazol-4-amine-13C3, 15N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of Tizanidine
Tizanidine-related impurities (e.g., Related Compounds A, B, and C) are structurally analogous to Dehydro Tizanidine but lack isotopic labeling. These compounds differ in retention times during chromatographic analysis, as shown in Table 1:
Table 1: Relative Retention Times of Tizanidine and Related Compounds
| Compound | Relative Retention Time (RRT) |
|---|---|
| Tizanidine Related Compound C | 0.8–1.0 |
| Tizanidine | 1.0 |
| Tizanidine Related Compound B | 1.1–1.4 |
| Tizanidine Related Compound A | 1.1–10.2 |
Source: USP Monograph for Tizanidine Hydrochloride
Dehydro Tizanidine-13C3, 15N, while structurally identical to non-labeled Tizanidine, exhibits distinct chromatographic behavior due to isotopic mass differences. However, its RRT is optimized to align closely with the parent compound to avoid co-elution with impurities during high-performance liquid chromatography (HPLC) .
Analytical and Functional Differences
- Detection Sensitivity: The 13C3 and 15N labels in this compound reduce signal overlap in MS, enhancing quantification limits compared to unlabeled analogs. For example, the USP monograph for Tizanidine specifies a "Total Impurity" limit of 0.3%, achievable only with high-purity internal standards like this compound .
- Synthesis Complexity: Labeled compounds require stringent control of isotopic precursors and reaction conditions. The azido-tetrazole equilibrium studies for 15N-labeled compounds demonstrate the need for advanced NMR and MS validation, a step unnecessary for non-isotopic analogs .
Q & A
Basic Research Questions
Q. How can the isotopic purity of Dehydro Tizanidine-13C3, 15N be validated using chromatographic techniques?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a mobile phase comprising acetonitrile and a phosphate buffer (adjusted to pH 7.5 ± 0.05) in an 80:20 ratio. Compare retention times of the sample against USP-certified reference standards for Tizanidine and its related compounds (e.g., related compound A, B, and C). System suitability criteria, such as resolution ≥2.0 between adjacent peaks and tailing factor ≤2.0, should be strictly applied . Isotopic enrichment can be confirmed via mass spectrometry coupled with HPLC to distinguish 13C3 and 15N incorporation.
Q. What are the standard protocols for quantifying this compound in complex biological matrices?
- Methodological Answer : Prepare a calibration curve using serial dilutions of the isotopically labeled compound in a matrix-matched solvent (e.g., methanol or phosphate buffer). Employ internal standardization with a structurally analogous deuterated compound to correct for matrix effects. Chromatographic separation should follow USP guidelines, using a C18 column and UV detection at 230 nm. Quantify based on peak area ratios relative to the internal standard, ensuring a linearity range of 80–120% .
Q. How should stability-indicating assays be designed to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products using HPLC with a resolution solution containing Tizanidine-related compounds A, B, and C. For long-term stability, store samples in tight containers at controlled room temperature (20–25°C) and assess purity at 0, 3, 6, and 12 months. Degradation thresholds should not exceed 0.3% total impurities .
Advanced Research Questions
Q. What experimental design considerations are critical for using 15N-labeled Tizanidine in metabolic tracer studies?
- Methodological Answer : Optimize sampling schemes to balance precision and practicality. For in vivo studies, collect biological samples (e.g., plasma, urine) at time points reflecting absorption, distribution, and elimination phases. Use isotopic ratio mass spectrometry (IRMS) to measure 15N enrichment, and apply the tracer recovery equation:
Ensure statistical power by calculating sample size based on expected variance in 15N natural abundance (typically 0.3663 ± 0.0004 atom%) .
Q. How can discrepancies in quantification data between this compound and its unlabeled counterpart be resolved?
- Methodological Answer : Investigate matrix effects caused by isotopic labeling, such as altered ionization efficiency in mass spectrometry. Perform matrix-spiked recovery experiments using both labeled and unlabeled forms. Adjust mobile phase composition (e.g., acetonitrile-to-buffer ratio) to improve separation of isotopic variants. Validate method robustness using a Plackett-Burman design to test pH, flow rate, and column temperature variables .
Q. What strategies optimize the synthesis of this compound while minimizing isotopic dilution?
- Methodological Answer : Use 13C3-labeled precursors (e.g., 13C3-acetonitrile) in a closed-system synthesis to prevent contamination. Monitor reaction intermediates via nuclear magnetic resonance (NMR) to confirm isotopic incorporation at specific positions (e.g., C-2, C-4, and C-6). Purify the final product using preparative HPLC with a sodium pentanesulfonate buffer (pH 3.0) to remove unlabeled byproducts. Confirm isotopic purity ≥98% via elemental analysis .
Q. How can natural 15N abundance in environmental samples interfere with tracer studies using Dehydro Tizanidine-15N?
- Methodological Answer : Correct for background 15N using control samples from the same ecosystem. Apply the delta notation (δ15N) to express isotopic enrichment relative to atmospheric N2. For low-abundance tracer studies (<1 atom%), use gas chromatography-combustion-IRMS (GC-C-IRMS) to enhance sensitivity. Statistical models (e.g., mixed-effects regression) should account for spatial and temporal variability in natural abundance .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility of pharmacokinetic data for this compound across laboratories?
- Methodological Answer : Adopt standardized protocols from USP monographs for sample preparation (e.g., dissolution in 6.8 g/L monobasic potassium phosphate buffer). Share raw chromatographic data (retention times, peak areas) and metadata (column lot number, detector calibration logs) via open-access platforms. Cross-validate results using inter-laboratory studies with blinded replicates .
Q. How should contradictory results in isotopic tracer recovery be analyzed?
- Methodological Answer : Conduct a root-cause analysis using Ishikawa diagrams to identify variables such as sample contamination, instrument drift, or incomplete tracer administration. Replicate experiments under controlled conditions (e.g., fixed pH, temperature) and apply Bayesian statistics to assess the probability of methodological vs. biological variability .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
